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molecular formula C7H6O5 B094303 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate CAS No. 15997-62-3

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Cat. No. B094303
M. Wt: 170.12 g/mol
InChI Key: IWUSEHGANVYEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785638B2

Procedure details

Acetone-1,3-dicarboxylic acid (30 g; 205 mmol) was added in portions to acetic anhydride (55 ml; 582 mmol) and the mixture was stirred at 35° C. for 24 h. The reaction mixture was diluted with toluene (200 ml) and kept at 4° C. for 3 h. A precipitate was isolated by filtration, washed with toluene and dried under reduced pressure to furnish 18.91 g (54%) of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]([OH:10])=[O:9])[C:2]([CH2:4][C:5]([OH:7])=O)=[O:3].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C1(C)C=CC=CC=1>[C:11]([O:7][C:5]1[CH2:4][C:2](=[O:3])[O:1][C:8](=[O:9])[CH:10]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 35° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at 4° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC=1CC(OC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.91 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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